Solvent Blue 122

CAS No.: 67905-17-3

Cat. No.: VC7847681

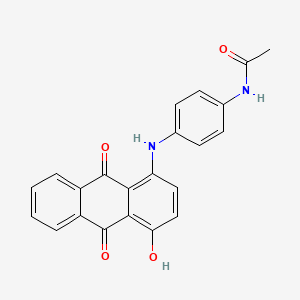

Molecular Formula: C22H16N2O4

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67905-17-3 |

|---|---|

| Molecular Formula | C22H16N2O4 |

| Molecular Weight | 372.4 g/mol |

| IUPAC Name | N-[4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]phenyl]acetamide |

| Standard InChI | InChI=1S/C22H16N2O4/c1-12(25)23-13-6-8-14(9-7-13)24-17-10-11-18(26)20-19(17)21(27)15-4-2-3-5-16(15)22(20)28/h2-11,24,26H,1H3,(H,23,25) |

| Standard InChI Key | DAPGHBPTUCXSRG-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |

Introduction

Chemical Identity and Structural Characteristics

Solvent Blue 122 is formally identified as N-[4-[(4-hydroxyanthraquinon-1-yl)amino]phenyl]acetamide with the Chemical Abstracts Service (CAS) registry number 67905-17-3 . Structural analysis reveals a planar anthraquinone core substituted with hydroxyl and acetamide functional groups, facilitating π-π interactions with polymer matrices .

Discrepancies in reported molecular formulas warrant attention:

This divergence likely stems from differences in salt forms or hydration states across commercial products. The 372.37 g/mol value aligns with the base structure lacking counterions, while the higher molecular weight may represent a complexed form with boron or other metals from synthesis .

Synthetic Methodologies and Process Optimization

Modern synthesis routes have revolutionized Solvent Blue 122 production, overcoming traditional limitations of dimethylformamide (DMF)-based processes that yielded ≤60% with high wastewater generation .

Methanol-Mediated Condensation

The patented methanol process achieves 80% yield through:

-

Reaction System: Methanol solvent with boric acid catalyst

-

Reactants:

-

1,4-Dihydroxyanthraquinone (≤3% residual)

-

p-Aminoacetanilide (stoichiometric excess)

-

-

Conditions:

This method reduces wastewater by 40% compared to aqueous-DMF systems while enabling methanol recovery through fractional distillation . Kinetic studies show complete anthraquinone conversion within 10 hours, as monitored by HPLC .

Post-Synthesis Purification

Critical purification steps ensure >98% purity:

-

Alkaline Wash (80–85°C, 0.5 h): Removes unreacted dihydroxyanthraquinones

-

Acid Treatment (70–75°C): Neutralizes residual amines

-

Solvent Exchange: Methanol-to-water ratio 1:3 for crystallization

Technical Performance Specifications

Standardized testing across manufacturers reveals consistent performance metrics:

The dye demonstrates exceptional thermal stability, retaining 95% chromatic intensity after 500 h at 200°C in polycarbonate matrices . Lightfastness testing under Xenon-arc irradiation (0.55 W/m²) shows ΔE <2.0 after 1,000 h exposure .

Industrial Applications and Compatibility

Solvent Blue 122's amphiphilic structure enables broad applicability:

Polymer Coloration

-

Polyester Fibers: 0.5–2.0% w/w loading achieves CIELAB L* = 25.3, a* = -18.7, b* = -49.1

-

Engineering Plastics:

-

Polycarbonate: Transmittance >85% at 450 nm

-

ABS: No migration at 120°C/100 h

-

Printing Inks

Offset formulations containing 8–12% dye exhibit:

Future Research Directions

-

Molecular Modeling: DFT studies to optimize substituent effects on solvatochromism

-

Continuous Flow Synthesis: Pilot-scale reactors for throughput >500 kg/day

-

Bio-based Alternatives: Fermentation routes to anthraquinone precursors

This comprehensive profile positions Solvent Blue 122 as a paradigm for high-performance dyes where chemical innovation meets industrial pragmatism. The resolution of molecular weight discrepancies through advanced characterization techniques (e.g., HRMS, XRD) remains a priority for standardizing quality control protocols across the supply chain.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume